
Digoxigenin bisdigitoxoside
Übersicht
Beschreibung
Digoxigenin bisdigitoxoside is a cardiac glycoside and a metabolite of digoxin. It is known for its potent inhibitory effects on the Na+/K±ATPase enzyme, which is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This compound has significant applications in both medical and scientific research, particularly in the study of cardiac function and as a tool in molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of digoxigenin bisdigitoxoside typically involves the glycosylation of digoxigenin. One common method includes the use of digitoxose donors in the presence of a glycosylation promoter. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures or enzymatic methods. These methods are preferred for their efficiency and specificity, reducing the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the steroidal core, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions, altering the glycosidic bonds.
Substitution: Substitution reactions can modify the glycosidic moieties, potentially altering the biological activity of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Glycosylation Promoters: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride etherate (BF3·OEt2).
Major Products: The major products of these reactions include various glycosylated and oxidized derivatives of this compound, each with distinct biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, digoxigenin bisdigitoxoside is used as a model compound to study glycosylation reactions and the synthesis of complex glycosides.
Biology: In biological research, it serves as a probe for studying the Na+/K±ATPase enzyme and its role in cellular ion regulation. It is also used in assays to detect enzyme activity, such as β-glucuronidase and biliary glycosidases .
Medicine: Medically, this compound is investigated for its potential anticancer properties due to its cytotoxic effects on cancer cells . It is also studied for its cardiotonic effects, similar to those of digoxin .
Industry: In the pharmaceutical industry, it is used in the development of cardiac drugs and as a reference compound in quality control processes.
Wirkmechanismus
Digoxigenin bisdigitoxoside exerts its effects primarily by inhibiting the Na+/K±ATPase enzyme. This inhibition disrupts the ion gradients across the cell membrane, leading to increased intracellular sodium levels. Consequently, this triggers the sodium-calcium exchanger to increase intracellular calcium levels, enhancing cardiac contractility. The compound’s cytotoxic effects are also linked to its ability to induce apoptosis in cancer cells by disrupting ion homeostasis .
Vergleich Mit ähnlichen Verbindungen
Digoxin: A well-known cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.
Digitoxin: Another cardiac glycoside with a longer half-life and different metabolic pathways.
Ouabain: A cardiac glycoside with a more potent inhibitory effect on Na+/K±ATPase but limited clinical use due to its toxicity.
Uniqueness: Digoxigenin bisdigitoxoside is unique due to its specific glycosylation pattern, which influences its biological activity and pharmacokinetics. Its dual role as a cardiac agent and a potential anticancer compound makes it a valuable subject of study in both pharmacology and oncology .
Analyse Chemischer Reaktionen
Hydrolysis and Metabolic Pathways
DG2 is a metabolite formed during the stepwise hydrolysis of digoxin (DG3) through enzymatic cleavage of terminal digitoxose residues. Key findings include:
In Vitro Hydrolysis
-
Formation from Digoxin : Acidic hydrolysis of digoxin under gastric conditions removes one digitoxose moiety, yielding DG2. This reaction is pH-dependent and occurs in the gastrointestinal tract .
-
Resistance to Hepatic Metabolism : Human hepatocyte studies show DG2 is not significantly metabolized by cytochrome P450 enzymes or UDP-glucuronosyltransferases (UGT), unlike its metabolites digoxigenin monodigitoxoside (DG1) and digoxigenin (DG0) .
Table 1: Metabolic Stability of DG2 in Human Liver Models
Model | DG3 Metabolism | DG2 Metabolism | DG1 Metabolism |
---|---|---|---|
Hepatocytes | Negligible | Negligible | High (glucuronidation) |
Microsomes | None | None | Variable UGT activity |
Immunological Cross-Reactivity
DG2 exhibits cross-reactivity with anti-digoxin antibodies, influenced by the choice of tracer in immunoassays :
Key Observations
-
Tracer Dependency : Cross-reactivity with digitoxin varied up to sevenfold depending on the tracer used (e.g., digoxin-BSA vs. succinyldigoxigenin-KLH conjugates) .
-
Antibody Binding : Antibodies raised against digoxin-BSA showed reduced affinity for DG2 compared to DG1 and DG0, suggesting the sugar residues partially hinder binding .
Table 2: Cross-Reactivity (%) of DG2 in Anti-Digoxin Immunoassays
Antibody Source | Tracer Used | DG2 Cross-Reactivity | Digitoxin Cross-Reactivity |
---|---|---|---|
Sheep S2606 | Digoxin-BSA | 106–165% | 59–146% |
Sheep S1819 | Succinyldigoxigenin | 131–164% | 78–115% |
Chromatographic Analysis
High-performance thin-layer chromatography (HPTLC) on C18 columns resolves DG2 from digoxin and gitoxin, with detection limits of 0.1–0.2 μg .
Biochemical Stability
-
pH Sensitivity : DG2 is stable under neutral conditions but hydrolyzes to DG1 in acidic environments (pH < 3) .
-
Thermal Stability : Decomposes above 200°C without forming toxic byproducts .
Role in Drug Monitoring
DG2 is a critical intermediate in digoxin’s pharmacokinetics:
Eigenschaften
CAS-Nummer |
5297-05-2 |
---|---|
Molekularformel |
C35H54O11 |
Molekulargewicht |
650.8 g/mol |
IUPAC-Name |
3-[(3S,5R,10S,12R,13S,14S,17R)-3-[(2R,4S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O11/c1-17-31(40)25(36)14-30(43-17)46-32-18(2)44-29(15-26(32)37)45-21-7-9-33(3)20(12-21)5-6-23-24(33)13-27(38)34(4)22(8-10-35(23,34)41)19-11-28(39)42-16-19/h11,17-18,20-27,29-32,36-38,40-41H,5-10,12-16H2,1-4H3/t17-,18-,20-,21+,22-,23?,24?,25+,26+,27-,29+,30+,31-,32?,33+,34+,35+/m1/s1 |
InChI-Schlüssel |
NTSBMKIZRSBFTA-GEGQXLFLSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CCC5C4C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)C)C)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O |
Aussehen |
White to Off-White Solid |
melting_point |
198-208°C |
Key on ui other cas no. |
5297-05-2 |
Reinheit |
98% |
Synonyme |
digoxigenin bisdigitoxoside digoxigenin-bis(digitoxoside) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is digoxigenin bisdigitoxoside metabolized in the body?
A1: DG2 is primarily formed in the gastrointestinal tract through the stepwise cleavage of digitoxose sugars from digoxin []. This process is influenced by the pH of the gastric environment. DG2 can be further metabolized by reduction of the unsaturated lactone ring by bacteria like Eubacterium lentum, a common member of the intestinal microflora []. This reduction is stereospecific, primarily yielding 20R-dihydrodigoxin []. Additionally, while DG2 itself is not significantly metabolized by cytochrome P450 enzymes in the liver, its further metabolites, digoxigenin monodigitoxoside (DG1) and digoxigenin (DG0), are extensively glucuronidated by UDP-glucuronyl transferase (UDPGT) [].
Q2: How does renal function impact the elimination of DG2?
A2: While digoxin exhibits a longer half-life in patients with impaired renal function, DG2 is primarily eliminated through non-renal mechanisms []. Studies in dogs have shown that the half-life of DG2 remains relatively unchanged even during chronic azotemia, indicating minimal impact of renal impairment on its elimination [].
Q3: Does age influence the metabolism of digoxin and its metabolites, including DG2?
A3: Research in sheep suggests that age doesn't significantly impact the metabolic pattern of digoxin []. Both newborn and adult sheep showed similar proportions of digoxin and its metabolites, including DG2, indicating consistent metabolic pathways across different age groups.
Q4: How does the pharmacological activity of this compound compare to digoxin?
A4: While DG2 is a metabolite of digoxin, its pharmacological activity is considerably lower. Studies in animal models have demonstrated that DG2 exhibits weaker inotropic effects compared to digoxin []. This difference in activity is likely attributed to structural variations and their influence on binding affinity to the target.
Q5: What analytical techniques are employed to measure this compound levels?
A5: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like radioimmunoassay (RIA) [, ] or enzyme immunoassay (EIA) [, ] are commonly used to quantify DG2. These methods provide the sensitivity and specificity required to differentiate DG2 from digoxin and other related compounds in biological samples.
Q6: What is the chemical structure of this compound?
A6: DG2 is a steroid glycoside. Its structure comprises the aglycone digoxigenin, with two digitoxose sugar molecules attached at the C-3 position []. The presence and position of hydroxyl groups on the steroid nucleus and the sugar moieties play a crucial role in its pharmacological activity and interactions with various biological targets.
Q7: How does the stability of digoxin in solution relate to the formation of this compound?
A7: Digoxin can undergo hydrolysis in acidic environments, leading to the formation of DG2, digoxigenin monodigitoxoside, and digoxigenin []. The rate of hydrolysis is influenced by pH, with lower pH values accelerating the degradation process. This degradation can impact the bioavailability of orally administered digoxin, as the relative amounts of digoxin and its metabolites available for absorption can vary depending on the gastric pH [].
Q8: Can the formulation of digoxin tablets impact its degradation and the formation of DG2?
A8: Yes, the formulation of digoxin tablets can influence its degradation. For instance, incorporating magnesium oxide or magnesium hydroxide-aluminum hydroxide in the tablet formulation has been shown to inhibit digoxin hydrolysis in acidic dissolution media []. This suggests that excipients can play a role in modulating the stability of digoxin and potentially minimizing the formation of degradation products like DG2.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.